3-Methylthiophene
Overview
Description
3-Methylthiophene is an organosulfur compound with the formula CH3C4H3S . It is a colorless, flammable liquid . It can be produced by sulfidation of 2-methylsuccinate . Like its isomer 2-methylthiophene, its commercial synthesis involves vapor-phase dehydrogenation of suitable precursors .
Synthesis Analysis
3-Methylthiophene can be synthesized electrochemically on flat gold electrodes by anodic oxidation of the monomer . The resulting polymers were characterized by cyclic voltammetry, FT-IR, and SEM techniques . The computed vibrational spectra are in good agreement with the experimentally determined spectra .
Molecular Structure Analysis
The molecular weight of 3-Methylthiophene is 98.166 g/mol . The IUPAC Standard InChI is InChI=1S/C5H6S/c1-5-2-3-6-4-5/h2-4H,1H3 . The chemical structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The atmospheric oxidation of thiophene by the hydroperoxyl radical has been studied . The reaction mechanisms and kinetics of thiophene oxidation reactions initiated by the hydroperoxyl radical, and decomposition of the related intermediates and complexes, have been considered .
Physical And Chemical Properties Analysis
3-Methylthiophene is a colorless, flammable liquid . Its density is 1.016 g/cm3 . It has a melting point of -69 °C and a boiling point of 114 °C . It is slightly soluble in water, with a solubility of 0.4 g/l .
Scientific Research Applications
Polymer Growth Mechanism
Poly(3-methylthiophene) has been a subject of interest due to its unique polymer growth mechanism. A study by Hoier and Park (1993) in the Journal of The Electrochemical Society highlighted that the growth of this polymer occurs only when 3-methylthiophene is oxidized, indicating the importance of radical-radical coupling reactions. They also found that both monomer and polymer concentrations affect the growth rate, which is not autocatalytic in nature (Hoier & Park, 1993).
Electrochemical Properties
Sato, Tanaka, and Kaeriyama (1986) in Synthetic Metals explored the optimal conditions for the electrochemical polymerization of 3-methylthiophene, comparing its properties with other polythiophenes. They concluded that 3-methylthiophene has superior conductivity and distinct optical properties influenced by the substituents, which align with bipolaron theory (Sato, Tanaka, & Kaeriyama, 1986).
Molecular Structure Analysis
Tanabe et al. (1996) in the Journal of Molecular Structure conducted a detailed study on the molecular structure of 3-methylthiophene using gas electron diffraction and microwave spectroscopic data. This research provides essential insights into the structural parameters of 3-methylthiophene, crucial for understanding its chemical behavior (Tanabe et al., 1996).
Polymer Morphology and Impedance
Dolaş and Sarac (2014) in Synthetic Metals investigated the effects of different electrolyte ratios on the impedance and morphology of poly(3-methylthiophene) coatings. Their findings contribute to a better understanding of how electrolyte composition can influence the electrochemical properties of 3-methylthiophene-based polymers (Dolaş & Sarac, 2014).
Applications in Electrochemical Devices
Walker (1991) in the Journal of The Electrochemical Society reported the use of poly 3-methylthiophene as a rechargeable cathode material in lithium/sulfur dioxide cells, highlighting its potential in battery technology. This research demonstrates the practical application of 3-methylthiophene in energy storage devices (Walker, 1991).
Catalytic Applications
Mark et al. (2000) in Electrochimica Acta explored the use of poly-3-methylthiophene electrodes in catalyzing the reduction of acetylene. Their study contributes to understanding the potential of 3-methylthiophene-based polymers in catalysis, particularly in fuel cell research (Mark et al., 2000).
Safety And Hazards
3-Methylthiophene is highly flammable . It is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, and clothing, taking precautionary measures against static discharges, and not breathing vapors or spray mist .
Future Directions
3-Methylthiophene has been used as an additive to boost the performance and stability of perovskite solar cells . The additive improved the crystallinity of the perovskite layer, indicating a more desirable film with lower surface defects and larger particle size . The power conversion efficiency of perovskite solar cells in the presence of the 3-Methylthiophene additive improved from 12.32% to 16.93% for pristine devices .
properties
IUPAC Name |
3-methylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6S/c1-5-2-3-6-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENGPZGAWFQWCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84928-92-7 | |
Record name | Poly(3-methylthiophene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84928-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8060666 | |
Record name | Thiophene, 3-methyl- | |
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Molecular Weight |
98.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid | |
Record name | 3-Methylthiophene | |
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Record name | 3-Methylthiophene | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
115.00 °C. @ 760.00 mm Hg | |
Record name | 3-Methylthiophene | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
0.4 mg/mL at 25 °C | |
Record name | 3-Methylthiophene | |
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Vapor Pressure |
22.2 [mmHg] | |
Record name | 3-Methylthiophene | |
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Product Name |
3-Methylthiophene | |
CAS RN |
616-44-4 | |
Record name | 3-Methylthiophene | |
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Record name | 3-Thiotolene | |
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Record name | 3-METHYLTHIOPHENE | |
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Record name | Thiophene, 3-methyl- | |
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Record name | Thiophene, 3-methyl- | |
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Record name | 3-methylthiophene | |
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Record name | 3-THIOTOLENE | |
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Record name | 3-Methylthiophene | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-69 °C | |
Record name | 3-Methylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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